Comprehensive Technical Guide: Chemical and Physical Properties of 3-(Methoxymethyl)-1,2-oxazol-5-amine
Comprehensive Technical Guide: Chemical and Physical Properties of 3-(Methoxymethyl)-1,2-oxazol-5-amine
Executive Summary
In modern drug discovery, the rational selection of heterocyclic building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. 3-(Methoxymethyl)-1,2-oxazol-5-amine (commonly referred to as 3-(methoxymethyl)isoxazol-5-amine) is a highly versatile intermediate utilized in the synthesis of advanced pharmaceutical candidates. Featuring an electron-deficient isoxazole core, a lipophilicity-tuning methoxymethyl ether, and a derivatizable 5-amino group, this compound serves as a critical linchpin for structure-activity relationship (SAR) campaigns.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic causality, reactivity profile, and analytical validation protocols, designed specifically for medicinal chemists and process scientists.
Physicochemical Profiling & Structural Logic
Understanding the intrinsic properties of a building block allows scientists to predict its behavior in complex synthetic workflows and biological systems. The properties of 3-(methoxymethyl)-1,2-oxazol-5-amine are defined by the interplay between its heteroaromatic ring and its substituents 1[1].
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 3-(Methoxymethyl)-1,2-oxazol-5-amine |
| CAS Registry Number | 1092290-08-8 2[2] |
| Molecular Formula | C₅H∸N₂O₂ |
| Molecular Weight | 128.13 g/mol 1[1] |
| SMILES String | COCc1cc(N)on11[1] |
| Topological Polar Surface Area (TPSA) | ~60.8 Ų |
| Hydrogen Bond Donors / Acceptors | 1 / 4 |
| Estimated LogP | ~0.4 (Weakly lipophilic) |
Structural Causality
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The Isoxazole Core: The 1,2-oxazole ring is highly electron-withdrawing. This drastically reduces the basicity of the 5-amino group (pKa of the conjugate acid is typically < 2.0).
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The Methoxymethyl (-CH₂OCH₃) Group: Unlike a highly polar hydroxyl group, the methoxymethyl ether masks a hydrogen bond donor while retaining a hydrogen bond acceptor. This precise modification slightly increases lipophilicity (LogP), enhancing membrane permeability without sacrificing aqueous solubility.
Synthetic Methodology & Mechanistic Causality
The most robust and scalable method for synthesizing 5-aminoisoxazoles relies on the condensation of a β -ketonitrile with hydroxylamine3[3]. For this specific compound, the starting material is 4-methoxy-3-oxobutanenitrile (CAS: 739366-02-0) 4[4].
Mechanistic Rationale
Hydroxylamine acts as a bis-nucleophile. The nitrogen atom first attacks the highly electrophilic ketone carbonyl of the β -ketonitrile, forming an oxime intermediate. Subsequently, the oxygen atom of the oxime undergoes an intramolecular nucleophilic attack on the adjacent nitrile carbon. A final tautomerization step yields the thermodynamically stable aromatic isoxazole ring.
Step-by-Step Synthesis Protocol
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Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-methoxy-3-oxobutanenitrile in absolute ethanol to achieve a 0.5 M concentration.
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Reagent Addition: In a separate vessel, dissolve 1.1 equivalents of hydroxylamine hydrochloride and 1.1 equivalents of sodium acetate in a minimal volume of distilled water. Add this aqueous buffer dropwise to the ethanol mixture under continuous stirring at 20–25 °C. Causality: Sodium acetate acts as a mild base to liberate free hydroxylamine from its hydrochloride salt without causing base-catalyzed degradation of the starting material.
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Cyclization: Attach a reflux condenser and heat the reaction mixture to 75–80 °C for 4–6 hours.
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Workup: Concentrate the mixture under reduced pressure to remove ethanol. Partition the resulting residue between ethyl acetate and water. Extract the aqueous layer twice with ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (hexane/ethyl acetate gradient) to isolate the pure product.
Fig 1. Mechanistic workflow for synthesizing 3-(methoxymethyl)-1,2-oxazol-5-amine.
Reactivity Profile & Derivatization (Amide Coupling)
A common pitfall in drug development is treating heteroaromatic amines like standard aliphatic amines. The 5-amino group on the isoxazole ring is highly delocalized; its lone pair participates in resonance with the electron-deficient π -system of the ring. This significantly dampens its nucleophilicity.
Advanced Amide Coupling Protocol
Standard coupling agents (e.g., EDC/HOBt at room temperature) will typically fail or result in <10% yield. To successfully acylate this amine, a highly reactive uronium salt and thermal energy are required.
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Activation: Pre-activate the target carboxylic acid (1.2 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF for 15 minutes at room temperature.
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Coupling: Add 3-(methoxymethyl)-1,2-oxazol-5-amine (1.0 eq) to the activated ester solution.
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Thermal Overcome: Elevate the reaction temperature to 60 °C and stir for 12–18 hours. Causality: The thermal energy is strictly required to overcome the high activation energy barrier associated with the poorly nucleophilic 5-aminoisoxazole.
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Isolation: Quench the reaction with water, extract with ethyl acetate, and purify via reverse-phase HPLC.
Analytical Characterization Workflow
To ensure trustworthiness and batch-to-batch consistency, a self-validating analytical workflow utilizing LC-MS and NMR is mandatory.
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LC-MS (ESI+): The compound will readily ionize in positive electrospray ionization mode. The expected pseudomolecular ion [M+H]+ is 129.1 m/z .
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 3.25 ppm (s, 3H): Methoxy protons (-OCH₃).
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δ 4.30 ppm (s, 2H): Methylene protons (-CH₂-O-).
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δ 5.15 ppm (s, 1H): The isolated aromatic proton at the C4 position of the isoxazole ring.
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δ 6.30 ppm (br s, 2H): The exocyclic -NH₂ protons (broadened due to quadrupolar relaxation of nitrogen and solvent exchange).
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Fig 2. Analytical validation workflow for heterocyclic building blocks.
References
- NextSDS.3-(methoxymethyl)-1,2-oxazol-5-amine — Chemical Substance Information.
- Molport.3-(methoxymethyl)-1,2-oxazol-5-amine | 1092290-08-8.
- PubChem (NIH).4-Methoxy-3-oxobutanenitrile | C5H7NO2 | CID 23091966.
- PrepChem.Synthesis of 3-(4-FLUOROPHENYL)-5-AMINOISOXAZOLE.
